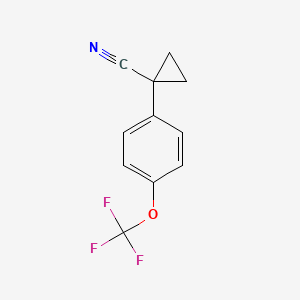

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

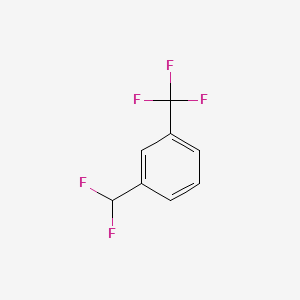

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C11H8F3NO and a molecular weight of 227.18 . It is a solid substance .

Molecular Structure Analysis

The SMILES string of this compound is N#CC1(C(C=C2)=CC=C2OC(F)(F)F)CC1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile is a solid substance . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación

Synthesis of Cyclopropylbenzylamine Derivatives : Cyclopropanecarbonitrile was used as a starting material for synthesizing N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, demonstrating its utility in creating isotopically labeled compounds for chemical and pharmaceutical research (Silverman & Hoffman, 1981).

Study of Ionic Trifluoromethanesulphonates (Triflates) : Research involving triflates, which include trifluoromethoxy groups, focuses on their complexation with conjugate acids, providing insights into their behavior in different solvents and their potential in polymerization processes (Souverain et al., 1980).

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase : A compound structurally related to cyclopropanecarbonitrile demonstrated potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase, an important target in medicinal chemistry (Lin et al., 2000).

Synthesis of Organosilicon Compounds : Tetra-substituted cyclopropyl benzyl bromide, related to cyclopropanecarbonitrile, was used in the synthesis of organosilicon compounds, indicating applications in material science (Gholizadeh et al., 2020).

Synthesis of Milnacipran Analogs : Cyclopropane derivatives were used in synthesizing (+)- and (−)-milnacipran and its analogs, highlighting the compound's relevance in the development of pharmaceuticals (Shuto et al., 1996).

Nitric Oxide Donors in Medicinal Chemistry : A study on 4-Phenyl-3-furoxancarbonitrile, a compound with a similar structure, investigated its potential as a nitric oxide donor and its biological effects, showing the relevance of such structures in drug development (Medana et al., 1994).

Safety And Hazards

This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H317, which means it may cause an allergic skin reaction . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P333 + P313 (if skin irritation or rash occurs: get medical advice/attention) .

Propiedades

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRNEMBCAKCEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672623 |

Source

|

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile | |

CAS RN |

173859-39-7 |

Source

|

| Record name | 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B595426.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)